molecular formula C7H13NO2 B15338103 N-(2-hydroxycyclopentyl)acetamide

N-(2-hydroxycyclopentyl)acetamide

Cat. No.: B15338103
M. Wt: 143.18 g/mol
InChI Key: WGWDTEAABXNFMD-UHFFFAOYSA-N
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Description

N-(2-hydroxycyclopentyl)acetamide is a cyclopentane-derived acetamide featuring a hydroxyl group at the 2-position of the cyclopentyl ring and an acetamide moiety. Its molecular formula is C₇H₁₃NO₂ (molecular weight: 143.18 g/mol), and its structure combines hydrophilic (hydroxyl, acetamide) and hydrophobic (cyclopentyl) regions.

Properties

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

IUPAC Name

N-(2-hydroxycyclopentyl)acetamide

InChI

InChI=1S/C7H13NO2/c1-5(9)8-6-3-2-4-7(6)10/h6-7,10H,2-4H2,1H3,(H,8,9)

InChI Key

WGWDTEAABXNFMD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1CCCC1O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-hydroxycyclopentyl)acetamide typically involves the reaction of cyclopentanol with acetic anhydride in the presence of a catalyst. The reaction proceeds through the formation of an intermediate, which is then converted to the final product under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes the use of high-purity reagents, optimized reaction conditions, and efficient purification techniques to ensure the quality and yield of the final product .

Chemical Reactions Analysis

Types of Reactions: N-(2-hydroxycyclopentyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of N-(2-hydroxycyclopentyl)acetamide involves its interaction with specific molecular targets and pathways. The hydroxyl and acetamide groups play a crucial role in its biological activity. The compound may act by modulating enzyme activity, binding to receptors, or interfering with cellular processes .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares N-(2-hydroxycyclopentyl)acetamide with key analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Unique Features
This compound C₇H₁₃NO₂ 143.18 Cyclopentyl, hydroxyl, acetamide Hydroxyl at 2-position enhances polarity
N-(2-hydroxycyclobutyl)-N-methylacetamide C₈H₁₅NO₂ 157.21 Cyclobutyl, hydroxyl, methyl, acetamide Smaller ring (cyclobutyl) increases ring strain
N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2-(2-methoxyphenoxy)acetamide C₁₅H₂₁NO₅ 295.33 Cyclopentyl, dual hydroxyl, methoxyphenoxy, acetamide Increased hydrophilicity and steric bulk
2-[(2-benzylphenyl)amino]-N-(1-cyanocyclopentyl)acetamide C₂₁H₂₃N₃O 333.43 Cyclopentyl, cyano, benzylphenyl, acetamide Cyanogroup enhances electrophilicity
N-(3-Fluoro-4-hydroxyphenyl)acetamide C₈H₈FNO₂ 169.15 Fluorophenyl, hydroxyl, acetamide Fluorine substituent boosts bioavailability

Key Research Findings

Physicochemical Properties
  • Hydrogen Bonding: The hydroxyl group in this compound facilitates hydrogen bonding, improving solubility in polar solvents compared to non-hydroxylated analogs like N-cyclopentylacetamide .
  • Ring Size Effects : Cyclopentyl rings (5-membered) exhibit less strain than cyclobutyl analogs (4-membered), leading to higher thermal stability but similar reactivity .

Data Tables

Table 1: Comparative Solubility and Reactivity
Compound Solubility in Water (mg/mL) LogP Reactivity with LiAlH₄
This compound* ~50 (predicted) 0.7 Low
N-(2-hydroxycyclobutyl)-N-methylacetamide 35 0.9 Moderate
N-(3-Fluoro-4-hydroxyphenyl)acetamide 20 1.2 High

*Predicted data based on cyclopentanol analogs.

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